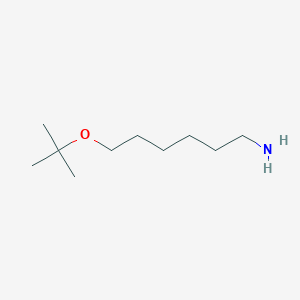

6-(Tert-butoxy)hexan-1-amine

Description

6-(Tert-butoxy)hexan-1-amine is a primary amine with a tert-butoxy group attached to the sixth carbon of a hexane chain. This compound is characterized by its sterically bulky tert-butoxy substituent, which influences its chemical reactivity, solubility, and stability. It is frequently utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, liquid crystals, and polymer precursors. The tert-butoxy group serves as a protective moiety for amines, enhancing stability under acidic or oxidative conditions .

Properties

Molecular Formula |

C10H23NO |

|---|---|

Molecular Weight |

173.30 g/mol |

IUPAC Name |

6-[(2-methylpropan-2-yl)oxy]hexan-1-amine |

InChI |

InChI=1S/C10H23NO/c1-10(2,3)12-9-7-5-4-6-8-11/h4-9,11H2,1-3H3 |

InChI Key |

KILVKPUQTVGKKX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OCCCCCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-butoxy)hexan-1-amine typically involves the reaction of 6-bromohexan-1-amine with tert-butyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the bromine atom with the tert-butoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Tert-butoxy)hexan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted hexan-1-amines.

Scientific Research Applications

6-(Tert-butoxy)hexan-1-amine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical studies.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 6-(tert-butoxy)hexan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The tert-butoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the amine group can interact with specific proteins or nucleic acids, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Substituent Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

2.2. Stability and Reactivity

- Oxidative Stability : The tert-butoxy group in this compound provides superior resistance to oxidation compared to benzyloxy or ether-linked analogs. For instance, 6-(2-((2,6-dichlorobenzyl)oxy)ethoxy)hexan-1-amine (m/z 319) degrades readily under oxidative stress, forming hydroxylated byproducts .

- Hydrolytic Stability : The tert-butyldimethylsilyl (TBDMS) analog is prone to hydrolysis under basic conditions due to the labile Si-O bond, whereas the tert-butoxy group remains intact .

Key Research Findings

- Steric Effects : The tert-butoxy group in this compound reduces nucleophilic reactivity at the amine, making it less prone to undesired side reactions compared to unsubstituted hexan-1-amine .

- Solubility Trade-offs: While silyl ethers increase lipophilicity (logP ~3.5), they compromise aqueous solubility, limiting their use in biological systems compared to polar morpholino derivatives .

- Degradation Pathways: Oxidative degradation of ether-linked analogs (e.g., benzyloxy or dichlorobenzyloxy) generates reactive quinones or phenolic byproducts, which are absent in tert-butoxy derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.